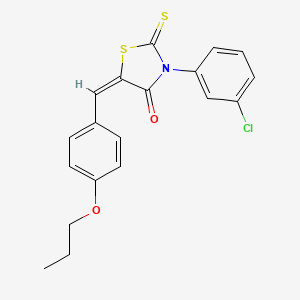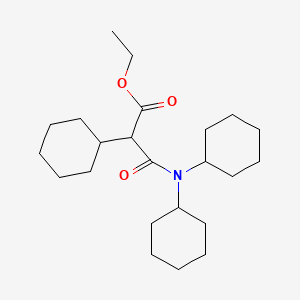![molecular formula C26H34N6 B5219420 1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine](/img/structure/B5219420.png)
1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the reaction of 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole intermediate is then reacted with 2-methylcyclohexanone to form the cyclohexyl-tetrazole derivative. Finally, this intermediate is coupled with 4-phenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The tetrazole ring and piperazine moiety can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromatic rings.
Substitution: Substituted products with new functional groups attached to the tetrazole or piperazine rings.
Scientific Research Applications
1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The overall effect of the compound depends on its ability to modulate specific pathways and processes within cells.
Comparison with Similar Compounds
1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine can be compared with other similar compounds, such as:
1-[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-nitrosopiperazine: This compound has a similar structure but with a cyclopentyl group instead of a cyclohexyl group.
1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine: This compound features a dimethylamino group instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-2-methylcyclohexyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6/c1-20-10-9-11-21(2)24(20)32-25(27-28-29-32)26(15-8-7-12-22(26)3)31-18-16-30(17-19-31)23-13-5-4-6-14-23/h4-6,9-11,13-14,22H,7-8,12,15-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKKXHSLIOKGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C2=NN=NN2C3=C(C=CC=C3C)C)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
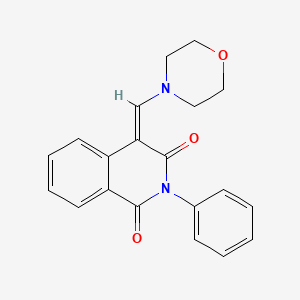
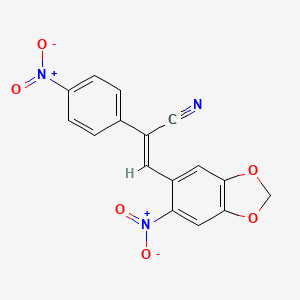
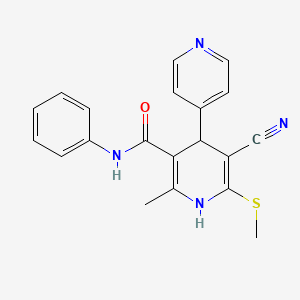
![2-methyl-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)
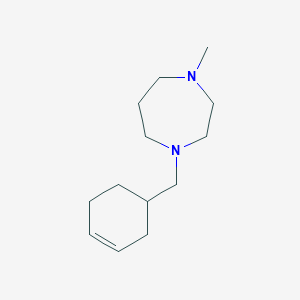
![3-[1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5219382.png)

![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)
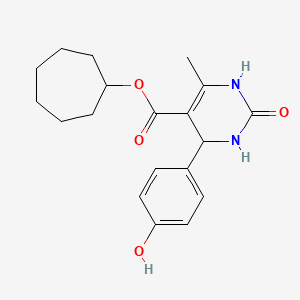
![N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B5219425.png)
